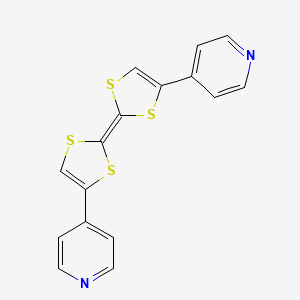
(Z)-4,4'-Di(pyridin-4-yl)-2,2'-bi(1,3-dithiolylidene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-4,4’-Di(pyridin-4-yl)-2,2’-bi(1,3-dithiolylidene) is an organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of pyridine and dithiolylidene groups, which contribute to its unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4,4’-Di(pyridin-4-yl)-2,2’-bi(1,3-dithiolylidene) typically involves the coupling of pyridine derivatives with dithiolylidene precursors. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the desired product. The reaction conditions often include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as methanol or N-methyl pyrrolidone) under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for (Z)-4,4’-Di(pyridin-4-yl)-2,2’-bi(1,3-dithiolylidene) are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-4,4’-Di(pyridin-4-yl)-2,2’-bi(1,3-dithiolylidene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiolylidene groups to dithiolanes.
Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dithiolanes. Substitution reactions can introduce various functional groups onto the pyridine rings, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
(Z)-4,4’-Di(pyridin-4-yl)-2,2’-bi(1,3-dithiolylidene) has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and diagnostic agents.
Mecanismo De Acción
The mechanism of action of (Z)-4,4’-Di(pyridin-4-yl)-2,2’-bi(1,3-dithiolylidene) is largely dependent on its interaction with specific molecular targets. In biological systems, it can bind to proteins or nucleic acids, modulating their activity and leading to various physiological effects. The compound’s dithiolylidene groups can participate in redox reactions, influencing cellular redox states and signaling pathways. Additionally, its pyridine rings can engage in π-π stacking interactions, further affecting its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
5,5’-Di(pyridin-4-yl)-3,3’-bi(1,2,4-triazole): This compound shares the pyridine moieties but has a different heterocyclic core, leading to distinct chemical and physical properties.
Tetra(pyridin-4-yl)pyrene: Another related compound with multiple pyridine groups, but with a pyrene core, which imparts different electronic and structural characteristics.
Uniqueness
(Z)-4,4’-Di(pyridin-4-yl)-2,2’-bi(1,3-dithiolylidene) is unique due to its combination of pyridine and dithiolylidene groups, which confer specific electronic properties and reactivity. This makes it particularly valuable in the synthesis of advanced materials and in applications requiring precise molecular interactions.
Propiedades
Fórmula molecular |
C16H10N2S4 |
|---|---|
Peso molecular |
358.5 g/mol |
Nombre IUPAC |
4-[(2Z)-2-(4-pyridin-4-yl-1,3-dithiol-2-ylidene)-1,3-dithiol-4-yl]pyridine |
InChI |
InChI=1S/C16H10N2S4/c1-5-17-6-2-11(1)13-9-19-15(21-13)16-20-10-14(22-16)12-3-7-18-8-4-12/h1-10H/b16-15- |
Clave InChI |
BZPIMDIHZGAPQE-NXVVXOECSA-N |
SMILES isomérico |
C1=CN=CC=C1C2=CS/C(=C/3\SC=C(S3)C4=CC=NC=C4)/S2 |
SMILES canónico |
C1=CN=CC=C1C2=CSC(=C3SC=C(S3)C4=CC=NC=C4)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




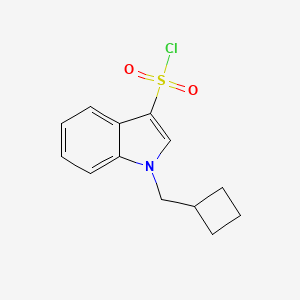
![20-(3-Amino-2-hydroxypropyl)-21-methoxy-14-methyl-8,15-dimethylidene-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.1~3,32~.1~3,33~.1~6,9~.1~12,16~.0~18,22~.0~29,36~.0~31,35~]hentetracontan-24-one](/img/structure/B12822056.png)
![4,6-Dichloro-3-ethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12822064.png)
![2-chloro-1-ethyl-5-methyl-1H-benzo[d]imidazole](/img/structure/B12822067.png)


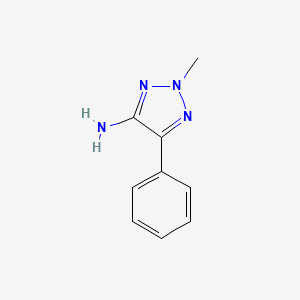
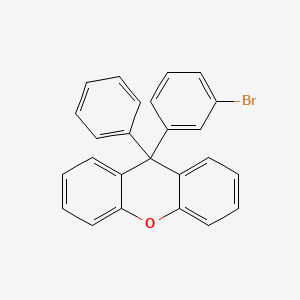
![9,15-dibromo-12-oxapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene](/img/structure/B12822101.png)

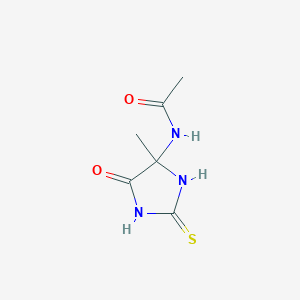
![5,6-Dimethyl-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B12822124.png)
